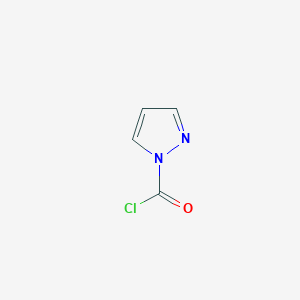

Pyrazole-1-carbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrazole-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-4(8)7-3-1-2-6-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXRORHHSPMXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Reaction Mechanisms of Pyrazole 1 Carbonyl Chloride

Electrophilic Nature of the Carbonyl Chloride Group

The reactivity of pyrazole-1-carbonyl chloride is fundamentally dictated by the pronounced electrophilic character of its carbonyl carbon atom. This electrophilicity arises from the cumulative electron-withdrawing effects of two key structural features: the chlorine atom and the pyrazole (B372694) ring itself. The chlorine atom, being highly electronegative, exerts a strong negative inductive effect (-I), pulling electron density away from the carbonyl carbon. This effect significantly polarizes the carbon-chlorine bond and, more importantly, the carbon-oxygen double bond, rendering the carbon atom highly electron-deficient and thus susceptible to attack by nucleophiles.

Intramolecular Cyclization Reactions Involving Pyrazole-1-carbonyl Chloride

While intermolecular reactions of pyrazole-1-carbonyl chloride are common, intramolecular cyclization involving this moiety is a less frequently reported reaction pathway. Intramolecular reactions typically require a suitably positioned internal nucleophile within the same molecule that can attack the electrophilic carbonyl carbon.

The literature on pyrazole chemistry extensively covers intramolecular cyclization as a primary method for the synthesis of the pyrazole ring itself. researchgate.netolemiss.edu For example, the cyclization of hydrazides or hydrazones containing an appropriately placed carbonyl or alkyne group is a standard strategy for forming the heterocyclic core. researchgate.netpreprints.org However, examples where a pre-formed pyrazole-1-carbonyl chloride undergoes a subsequent intramolecular reaction to form a new fused ring system are not as prevalent. The feasibility of such a reaction would depend on the synthesis of a precursor molecule containing both the pyrazole-1-carbonyl chloride group and a tethered nucleophilic site (such as an alcohol, amine, or thiol) at a position that is sterically favorable for ring closure.

Investigations into Reaction Kinetics and Thermodynamics

Detailed quantitative studies on the reaction kinetics and thermodynamics specifically for pyrazole-1-carbonyl chloride are not widely available in the published literature. However, general principles of physical organic chemistry allow for qualitative predictions of its reactive behavior.

Kinetics: As an acyl chloride, pyrazole-1-carbonyl chloride is expected to exhibit rapid reaction rates in nucleophilic acyl substitution reactions. The high degree of electrophilicity at the carbonyl carbon, combined with the excellent leaving group ability of the chloride ion, results in a low activation energy for the nucleophilic attack and subsequent tetrahedral intermediate formation. Reactions like aminolysis are often complete within a few hours at room temperature, indicating favorable kinetics. benthamdirect.com

Thermodynamics: The thermodynamics of nucleophilic substitution reactions involving pyrazole-1-carbonyl chloride are generally highly favorable. The starting material is relatively high in energy due to the destabilizing electronic effects on the carbonyl group. The products, such as amides or esters, are significantly more stable due to resonance delocalization involving the nitrogen or oxygen lone pair and the carbonyl group. This large difference in stability between the reactant and the product results in a highly negative change in Gibbs free energy (ΔG), making the reactions thermodynamically driven and essentially irreversible.

Stereochemical and Regiochemical Considerations in Pyrazole-1-carbonyl Chloride Transformations

The stereochemical and regiochemical outcomes of reactions involving pyrazole-1-carbonyl chloride are of significant importance, dictating the final molecular architecture and, consequently, the biological and chemical properties of its derivatives. Careful control over these aspects is crucial for the targeted synthesis of specific isomers.

Stereochemical Aspects: The Emergence of Atropisomerism

While pyrazole-1-carbonyl chloride itself is an achiral molecule, its derivatives, particularly those with bulky substituents, can exhibit a form of axial chirality known as atropisomerism. nih.gov This phenomenon arises from hindered rotation around a single bond, most commonly the N-aryl or C-C bond connecting the pyrazole ring to a substituent. wikipedia.org If the energy barrier to this rotation is sufficiently high, stable and isolable enantiomeric or diastereomeric conformers, known as atropisomers, can result. wikipedia.org

In the context of medicinal chemistry, atropisomerism is a critical consideration, as different atropisomers of a compound can have vastly different biological activities and pharmacological profiles. nih.gov The stability of these isomers is dependent on the steric bulk of the groups ortho to the axis of rotation. For pyrazole derivatives, substitution at the 2- and 5-positions of the pyrazole ring, or on an N-aryl substituent, can create the necessary steric hindrance to restrict free rotation, leading to the potential for atropisomerism. Although not an intrinsic feature of the parent pyrazole-1-carbonyl chloride, this stereochemical consideration becomes paramount when it is used as a building block for more complex, sterically hindered molecules.

Regiochemical Control in Substitution Reactions

The regioselectivity of reactions involving the pyrazole ring is heavily influenced by the nature and position of existing substituents. The pyrazole ring has multiple potential reaction sites, and the carbonyl chloride group at the 1-position plays a significant role in directing incoming electrophiles or nucleophiles.

Electrophilic Aromatic Substitution: The carbonyl chloride group is an electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution. However, it also directs incoming electrophiles to specific positions. Research on related compounds, such as 1-methyl-1H-pyrazole-5-carbonyl chloride, has shown that the presence of the carbonyl chloride functionality significantly influences the regioselectivity of reactions like nitration. smolecule.com In this case, the nitro group is preferentially directed to the 4-position, with regioselectivity ratios often exceeding 85:15 in favor of the 4-nitro isomer. smolecule.com This directing effect is a consequence of the electronic properties of both the carbonyl chloride and other substituents on the pyrazole ring. smolecule.com

Reactions at the Nitrogen Atoms: In asymmetrically substituted pyrazoles, the two nitrogen atoms are not equivalent, leading to the possibility of forming regioisomers upon N-alkylation or N-acylation. The reaction of asymmetrically substituted pyrazoles with conjugated carbonyl alkynes, for instance, has been shown to produce N1-carbonylvinylated pyrazoles with high regioselectivity. nih.gov The choice of reaction conditions, including the use of specific catalysts like silver carbonate, can be pivotal in controlling which nitrogen atom reacts, thereby determining the final regioisomeric product. nih.gov

The following table summarizes key research findings on the regioselectivity in transformations of pyrazole derivatives, highlighting the controlling factors.

| Reaction Type | Substrate Example | Reagents/Conditions | Major Regioisomer | Regioselectivity/Yield | Reference |

| Nitration | 1-methyl-1H-pyrazole-5-carbonyl chloride | Nitrating agents | 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | >85:15 | smolecule.com |

| N-Vinylation | 3-substituted pyrazoles | Conjugated carbonyl alkynes | (E)- or (Z)-N¹-carbonylvinylated pyrazoles | Good regioselectivity, yields up to 84% | nih.gov |

| Cyclocondensation | 1,3-dicarbonyl compounds and aryl hydrazines | Aprotic dipolar solvents | 1,3-disubstituted 1-arylpyrazoles | Improved regioselectivity over protic solvents | nih.gov |

These examples underscore the importance of substituent effects and reaction conditions in governing the regiochemical outcome of reactions on the pyrazole core. A thorough understanding of these principles is essential for the rational design and synthesis of pyrazole-based compounds with desired substitution patterns.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT, AM1, PM3)

Quantum chemical methods are fundamental to modern chemical research, offering detailed electronic-level descriptions of molecular systems. Density Functional Theory (DFT) is a particularly prominent method used to study pyrazole (B372694) derivatives due to its balance of computational cost and accuracy. researchgate.netresearchgate.net

Computational studies have been instrumental in clarifying the mechanisms of reactions involving the pyrazole ring. DFT modeling, for instance, has been used to analyze the energy barriers and transition states of the N1 to N2 isomerization of diarylpyrazoles. nih.gov Such calculations reveal a high activation Gibbs energy for the isomerization, providing a quantitative understanding of the reaction's feasibility. nih.gov

Similarly, quantum mechanics can predict regioselectivity in reactions like the alkylation of pyrazole. wuxiapptec.com By calculating the activation energies for alkylation at the N1 and N2 positions, researchers can determine the favored product. wuxiapptec.com For example, calculations showed that methylation with methyl bromide favors the N1 position, whereas alkylation with N-methyl chloroacetamide favors the N2 position due to stabilizing hydrogen bonds in the transition state. wuxiapptec.com The analysis of transition state structures reveals key intermolecular interactions, such as hydrogen bonding, that can stabilize one reaction pathway over another, thereby controlling the reaction's outcome. wuxiapptec.com

DFT calculations are widely used to investigate the electronic properties of pyrazole derivatives. researchgate.netresearchgate.net Analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help in understanding the molecule's reactivity. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter for predicting chemical reactivity and stability. researchgate.net

Furthermore, these calculations can determine the molecular geometry and charge distribution (e.g., Mulliken atomic charges), which provides insight into the molecule's properties. researchgate.net Molecular electrostatic potential (MEP) maps can be generated to identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net Theoretical investigations have also been used to assign the electronic states of the pyrazole core, identifying various excited states as having ππ* and πσ* character. researchgate.net This detailed understanding of the electronic structure is crucial for predicting how pyrazole-based molecules will behave in different chemical environments. researchgate.net

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques for studying the interaction between small molecules and biological macromolecules, such as proteins. These methods are essential in drug discovery and development for predicting how a ligand, such as a pyrazole derivative, might bind to a target protein. mdpi.combiointerfaceresearch.com

Molecular docking is employed to predict the preferred orientation of a ligand when bound to a receptor's active site. mdpi.combiointerfaceresearch.comasianpubs.org For pyrazole derivatives, docking studies have identified key interactions with various protein targets. mdpi.com For example, extensive computational analyses have identified several pyrazole compounds as potential inhibitors or modulators for proteins implicated in cancer, such as HDAC, C-RAF, CYP72, and VEGFR. mdpi.com

These studies reveal specific binding modes, often highlighting the importance of hydrogen bonds and hydrophobic interactions with particular amino acid residues in the protein's binding pocket. mdpi.comnih.gov In studies of pyrazole-carboxamides as carbonic anhydrase inhibitors, docking simulations showed that the sulfonamide group interacts with a crucial Zn+2 ion in the active site, which is key to its inhibitory activity. nih.gov The results are often visualized using 2D and 3D diagrams to better understand the receptor-ligand interactions. nih.gov

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (kcal/mol), which estimates the strength of the ligand-receptor interaction. mdpi.comijpbs.com Lower binding energy values typically indicate a more stable and favorable interaction. mdpi.comijpbs.com Docking studies on pyrazole derivatives have yielded a range of binding affinities against various protein targets, allowing for the identification of the most promising compounds for further development. mdpi.comnih.gov

Molecular dynamics simulations can then be used to analyze the stability of the predicted ligand-protein complex over time, providing insights into its structural integrity in a dynamic state. mdpi.com

Table 1: Predicted Binding Affinities of Various Pyrazole Derivatives Against Protein Targets

| Pyrazole Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Compound M74 | c-KIT | -9.2 |

| Pazopanib (Standard) | c-KIT | -8.7 |

| Compound M36 | C-RAF | -9.7 |

| Sorafenib (Standard) | C-RAF | -10.2 |

| Compound M72 | CYP17 | -10.4 |

| Galeterone (Standard) | CYP17 | -11.6 |

| Compound M76 | VEGFR | -9.2 |

| Sunitinib (Standard) | VEGFR | -10.0 |

| Compound M74 | CRMP2 | -6.9 |

This table presents data from a computational study on various pyrazole derivatives to illustrate the application of binding affinity predictions. mdpi.comnih.gov

Thermodynamic Parameters and Activation Energy Calculations

Computational chemistry allows for the precise calculation of thermodynamic parameters, such as activation energy (Ea) and Gibbs free energy of activation (ΔG‡), which are crucial for understanding reaction kinetics and mechanisms. nih.govwuxiapptec.com

DFT calculations have been successfully used to estimate the activation energies for various reactions involving pyrazoles. nih.govwuxiapptec.com For instance, in the isomerization of N1- to N2-diarylpyrazoles, the calculated activation energy was found to be in good agreement with experimental values, reinforcing the validity of the computational model. nih.gov

These calculations can also explain reaction selectivity by comparing the activation barriers of competing pathways. wuxiapptec.com A lower activation energy indicates a faster reaction rate, and the difference in energy between two pathways can be used to predict the product ratio. wuxiapptec.com

Table 2: Calculated Activation Energies for Pyrazole Alkylation Reactions

| Alkylating Reagent | Alkylation Position | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| CH₃Br | N1 | 6.4 |

| CH₃Br | N2 | 9.4 |

| N-methyl chloroacetamide | N1 | 18.0 |

This table shows how computational methods can predict reaction outcomes by comparing the activation energies of competing pathways for pyrazole alkylation. wuxiapptec.com

Advanced Characterization and Analytical Methodologies in Pyrazole 1 Carbonyl Chloride Research

Chromatographic Separation Techniques (e.g., Column Chromatography)

Chromatographic techniques are essential for the purification of pyrazole-1-carbonyl chloride from reaction mixtures and for the isolation of its derivatives. orientjchem.org Column chromatography, which separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel), is widely used. google.commdpi.com A solvent system (eluent) of appropriate polarity is chosen to move the compounds through the column at different rates. For pyrazole-1-carbonyl chloride and related compounds, mixtures of non-polar and polar solvents, such as hexanes and ethyl acetate, are often employed to achieve effective separation. nih.gov The progress of the separation is typically monitored by thin-layer chromatography (TLC). researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.). For pyrazole-1-carbonyl chloride (C₄H₃ClN₂O), the experimentally determined percentages of C, H, and N must closely match the calculated theoretical values to confirm the compound's elemental composition and purity. rsc.orgnih.gov This analysis provides critical validation of the molecular formula obtained from mass spectrometry.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 36.80 |

| Hydrogen | H | 2.32 |

| Chlorine | Cl | 27.16 |

| Nitrogen | N | 21.46 |

| Oxygen | O | 12.25 |

Future Directions and Emerging Research Areas

Rational Design of Novel Pyrazole-1-carbonyl Chloride Derivatives with Enhanced Bioactivity

The foundation of modern drug discovery lies in the rational design of molecules that can interact with specific biological targets with high affinity and selectivity. Pyrazole-1-carbonyl chloride serves as a valuable scaffold in this endeavor, with researchers continuously exploring new derivatives with enhanced biological activity. This involves a deep understanding of structure-activity relationships (SAR), where systematic modifications to the pyrazole (B372694) core and its substituents are made to optimize therapeutic effects.

Computational methods are playing an increasingly pivotal role in this process. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are employed to predict the binding affinity of novel pyrazole derivatives to their target proteins. For instance, in the development of new kinase inhibitors, a crucial class of anti-cancer drugs, computational studies can elucidate the key interactions between the pyrazole ligand and the enzyme's active site. This allows for the targeted design of derivatives with improved inhibitory potential.

A significant focus is on the synthesis of pyrazole-carboxamides, which have shown a wide range of biological activities. nih.gov The reactivity of the carbonyl chloride group allows for the facile introduction of diverse amine functionalities, leading to large libraries of compounds for screening. The rational design of these derivatives often involves considering factors such as hydrogen bonding capabilities, hydrophobic interactions, and steric complementarity to the target protein.

The following table provides examples of rationally designed pyrazole derivatives and their targeted biological activities.

| Derivative Class | Target | Therapeutic Area | Key Design Strategy |

| Pyrazole-carboxamides | Carbonic Anhydrases (CAs) | Glaucoma, Epilepsy | Introduction of sulfonamide moieties to mimic known CA inhibitors. nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Protein Kinases | Cancer | Fusion of the pyrazole ring with a pyrimidine (B1678525) ring to mimic the purine (B94841) core of ATP. |

| Phenyl-substituted Pyrazoles | Cyclooxygenase-2 (COX-2) | Inflammation | Incorporation of specific phenyl and trifluoromethyl groups to achieve selective COX-2 inhibition. |

Exploration of Untapped Reactivity Pathways

While the reaction of pyrazole-1-carbonyl chloride with nucleophiles like amines and alcohols is well-established, researchers are exploring novel and untapped reactivity pathways to synthesize more complex and diverse molecular architectures. The acylpyrazole moiety itself is an efficient enolate precursor, opening up possibilities for direct catalytic chemoselective α-functionalization reactions. acs.org This allows for the introduction of new substituents at the α-position to the carbonyl group, a previously less explored modification for this class of compounds.

One area of emerging interest is the use of pyrazole-1-carbonyl chloride in multicomponent reactions (MCRs). MCRs offer a powerful tool for building molecular complexity in a single step, and the development of new MCRs involving this reagent could lead to the rapid synthesis of novel heterocyclic systems with potential biological activities. nih.gov

Furthermore, the pyrazole ring itself can participate in various transformations. While pyrazoles are generally π-excessive and react readily with electrophiles at the 4-position, the introduction of strong electron-withdrawing groups via the carbonyl chloride functionality can alter this reactivity, potentially enabling nucleophilic substitution reactions on the ring that are typically difficult to achieve. chim.it The exploration of these less conventional reaction pathways is a key area for future research.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and its application to pyrazole-1-carbonyl chloride derivatives is a promising frontier. AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify novel patterns and predict the properties of new, unsynthesized molecules.

For instance, 2D-QSAR models have been developed for pyrazole derivatives to predict their anti-cancer activity against various cell lines. mdpi.com These models use molecular descriptors to build a mathematical relationship between the chemical structure and the biological activity, allowing for the virtual screening of large libraries of potential drug candidates. This significantly accelerates the initial stages of drug discovery by prioritizing the synthesis of compounds with the highest predicted activity.

Molecular dynamics simulations, often coupled with machine learning potentials, can provide detailed insights into the dynamic behavior of pyrazole derivatives when bound to their target proteins. smolecule.com This can help in understanding the mechanism of action and in designing molecules with improved binding kinetics and residence times. As AI and ML methods become more sophisticated, they will enable the de novo design of pyrazole-based drugs with tailored properties for specific therapeutic applications.

Sustainable Synthesis and Industrial Scale-Up Research

The principles of green chemistry are becoming increasingly important in both academic research and industrial chemical production. For pyrazole-1-carbonyl chloride and its derivatives, there is a strong focus on developing more sustainable and environmentally friendly synthetic methods. This includes the use of greener solvents, the development of catalyst-free reactions, and the use of alternative energy sources like microwave irradiation. mdpi.com

Recent research has highlighted several green approaches for the synthesis of pyrazole derivatives:

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and can lead to higher reaction rates. mdpi.com

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating.

Use of biodegradable catalysts: Employing catalysts derived from renewable resources can reduce the environmental impact of chemical processes.

While much of the current research is at the laboratory scale, these green methodologies are crucial for the future industrial scale-up of pyrazole-based pharmaceuticals and other fine chemicals. A significant challenge in this area is to translate these sustainable lab-scale methods into robust and economically viable industrial processes. Future research will likely focus on continuous flow chemistry and the development of recyclable catalysts to further improve the sustainability of pyrazole synthesis.

Development of Advanced Functional Materials

Beyond their applications in medicine and agriculture, pyrazole derivatives are being explored for their potential in the development of advanced functional materials. The unique electronic and coordination properties of the pyrazole ring make it an attractive building block for a variety of materials with interesting optical, electronic, and structural properties.

One of the most promising areas is the use of pyrazole-based ligands in the synthesis of metal-organic frameworks (MOFs) . rsc.orgrsc.orgdigitellinc.comresearchgate.net MOFs are crystalline materials with a porous structure, and by carefully designing the pyrazole-containing organic linker, it is possible to create MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. For example, pyrazolate-based MOFs have shown high efficiency in capturing radioactive iodine from water. rsc.org

Coordination polymers constructed from pyrazole ligands and metal ions are another area of active research. acs.orgresearchgate.netresearchgate.netnih.gov These materials can exhibit a wide range of structures, from one-dimensional chains to complex three-dimensional networks, and can display interesting magnetic and luminescent properties.

Furthermore, the inherent fluorescence of some pyrazole derivatives makes them promising candidates for the development of luminescent materials and fluorescent sensors . nih.govmdpi.comdpi-journals.comrsc.org By modifying the substituents on the pyrazole ring, it is possible to tune the emission wavelength and quantum yield of these materials for applications in bioimaging and optoelectronics.

The following table summarizes some of the emerging applications of pyrazole derivatives in advanced functional materials.

| Material Type | Key Property | Potential Application |

| Metal-Organic Frameworks (MOFs) | High porosity, tunable functionality | Gas separation, catalysis, environmental remediation rsc.orgresearchgate.net |

| Coordination Polymers | Diverse structures, magnetic/luminescent properties | Sensors, molecular magnets acs.orgresearchgate.net |

| Fluorescent Dyes | High quantum yield, photostability | Bioimaging, organic light-emitting diodes (OLEDs) nih.govmdpi.com |

Q & A

Q. Advanced

- Steric hindrance : Bulky substituents at the pyrazole 3- or 5-positions reduce reactivity with amines or alcohols (e.g., compound 10b vs. 10a ) .

- Electronic effects : Electron-deficient aryl groups (e.g., 4-fluorophenyl in 7b ) increase electrophilicity, accelerating substitutions .

Methodological note: Competitive reactions with varying nucleophiles (e.g., aniline vs. ethanol) quantify substituent effects .

What analytical techniques are critical for assessing the purity of Pyrazole-1-carbonyl chloride?

Q. Basic

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) detects impurities ≥0.1% .

- Spectroscopy : NMR (for fluorinated derivatives) and FT-IR (C=O stretch ~1750 cm⁻¹) confirm functional groups .

- Elemental analysis : Carbon/hydrogen/nitrogen (CHN) ratios validate stoichiometry .

How can researchers address low reproducibility in pyrazole-carbonyl chloride syntheses?

Advanced

Reproducibility issues often stem from:

- Moisture sensitivity : Use anhydrous solvents and glove-box conditions for moisture-sensitive intermediates .

- Catalyst variability : Standardize POCl₃ sources and pre-dry with molecular sieves.

- Crystallization control : Slow evaporation of ethyl acetate at 25°C yields phase-pure crystals for reliable characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.